(E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound (E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine class, a scaffold known for pharmacological relevance due to its fused heterocyclic structure. Key features include:
- 2-position substituent: A (1-methyl-1H-pyrazol-4-yl)methylene group, contributing to hydrogen-bonding interactions and structural rigidity.
- Ethyl ester at the 6-position: Modulates lipophilicity and metabolic stability.
This compound’s structural complexity suggests applications in drug discovery, particularly in targeting enzymes or receptors influenced by aromatic and heterocyclic motifs.
Properties
IUPAC Name |
ethyl (2E)-5-[4-(dimethylamino)phenyl]-7-methyl-2-[(1-methylpyrazol-4-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c1-6-31-22(30)19-14(2)25-23-28(20(19)16-7-9-17(10-8-16)26(3)4)21(29)18(32-23)11-15-12-24-27(5)13-15/h7-13,20H,6H2,1-5H3/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTUVKGLMGLLOR-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=CN(N=C4)C)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C\C4=CN(N=C4)C)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic organic compound with potential biological activity, particularly in the field of cancer research. This article examines its biological properties, focusing on anticancer activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 451.55 g/mol. The compound features a thiazolo-pyrimidine core, which is often associated with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N5O3S |
| Molecular Weight | 451.55 g/mol |
| Purity | ≥ 95% |
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. For instance, in vitro assays demonstrated its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer) cells.
Cytotoxicity Results:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 2.13 ± 0.80 |
| SiHa | 4.34 ± 0.98 |
| PC-3 | 4.46 ± 0.53 |
| HEK-293T | >50 |
These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, as evidenced by its high IC50 value against HEK-293T cells .
The mechanism underlying the anticancer activity appears to be linked to the inhibition of tubulin polymerization. Molecular docking studies have suggested that the compound binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for cancer cell proliferation .
Case Studies
- Study on MCF-7 Cells : A recent study investigated the effects of various synthesized compounds related to this structure on MCF-7 cells. The results indicated that modifications in the chemical structure significantly influenced cytotoxicity and selectivity towards cancer cells .
- Comparative Analysis : Another study compared the efficacy of this compound with standard chemotherapeutics like cisplatin. It was found that while cisplatin exhibited broader toxicity across both cancerous and non-cancerous cells, the thiazolo-pyrimidine derivative maintained a more favorable selectivity profile .
Additional Biological Activities
In addition to its anticancer properties, preliminary investigations have suggested potential antimicrobial activity against various pathogens, although further research is required to fully characterize this aspect.
Scientific Research Applications
The compound (E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by data tables and case studies.
Molecular Formula
The molecular formula is , indicating a significant presence of nitrogen and oxygen, which are crucial for biological activity.
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as an anticancer or antimicrobial agent. Thiazolo-pyrimidines have been studied for their ability to inhibit various enzymes and receptors involved in cancer progression.
Case Study: Anticancer Activity
Research has indicated that thiazolo-pyrimidine derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in breast cancer cells through the activation of caspase pathways .
Antimicrobial Properties
The presence of the dimethylamino group may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for antimicrobial testing.
Case Study: Antibacterial Testing
In vitro studies demonstrated that thiazolo-pyrimidine derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis .
Enzyme Inhibition
Compounds like this one can serve as enzyme inhibitors. The thiazolo-pyrimidine scaffold is known to interact with various kinases and phosphatases, which are critical in signal transduction pathways.
Data Table: Enzyme Inhibition Studies
Comparison with Similar Compounds
Substituent Variations and Structural Features
The thiazolo[3,2-a]pyrimidine core is highly modular. Below is a comparative analysis of substituent effects based on literature (Table 1):
Table 1: Substituent Effects on Thiazolo[3,2-a]pyrimidine Derivatives
Electronic and Steric Effects
Crystallographic and Hydrogen-Bonding Patterns
- Crystal Packing : Compound C (trimethoxybenzylidene) exhibits a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings, leading to a flattened boat conformation . The target compound’s pyrazolyl group may promote bifurcated C–H···O/N hydrogen bonds, as observed in similar systems .
- Hydrogen Bonding : Pyrazole’s nitrogen atoms in the target compound could act as hydrogen-bond acceptors, improving interactions with biological targets compared to purely aromatic substituents (e.g., Compound B) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
